molecular formula C19H15N3O B5319245 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B5319245
M. Wt: 301.3 g/mol
InChI Key: CBEGJUHMZFOKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as MPDPH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its binding to the dopamine transporter, which leads to an increase in dopamine release and a decrease in dopamine reuptake. This results in an increase in dopamine levels in the brain, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in dopamine release, and an increase in dopamine turnover. Additionally, this compound has been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several advantages for use in lab experiments, including its high affinity for the dopamine transporter and its potential use as a radioligand in PET imaging. However, there are also limitations to its use, including its potential toxicity and the variability in yield and purity of synthesized this compound.

Future Directions

There are several potential future directions for research involving 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, including its use as a potential treatment for Parkinson's disease and ADHD, its use as a radioligand in PET imaging, and further studies on its mechanism of action and physiological effects. Additionally, research could be conducted on the synthesis of this compound using more efficient and cost-effective methods, as well as studies on the potential toxicity of the compound.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been achieved using various methods, including the reaction of 4-methylphenylhydrazine with 2-acetylpyridine in the presence of a catalyst, or the reaction of 4-methylphenylhydrazine with 2,3-dihydro-1H-pyrido[3,4-b]pyridin-1-one in the presence of a base. The yield and purity of the synthesized this compound can vary depending on the method used.

Scientific Research Applications

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which could lead to its use as a potential treatment for disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGJUHMZFOKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322187
Record name 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

879618-94-7
Record name 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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